
1-(Quinolin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Quinolin-4-yl)pyrrolidin-3-ol” is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmaceuticals. It is a compound that contains a quinoline ring, which is a nitrogen-containing bicyclic compound, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The synthesis of this compound can also involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring and a pyrrolidine ring. The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse, depending on the specific functional groups present in the molecule. For instance, quinoline derivatives can undergo various reactions such as Suzuki cross-coupling . The pyrrolidine ring can also undergo various reactions, including functionalization reactions .Applications De Recherche Scientifique
1-(Quinolin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have potent anti-viral activity against various viruses, including HIV and hepatitis C virus. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
Target of Action
The compound “1-(Quinolin-4-yl)pyrrolidin-3-ol” contains a quinoline ring and a pyrrolidine ring. Quinoline derivatives are known to interact with various biological targets such as DNA gyrase . Pyrrolidine derivatives have been reported to show selectivity towards certain targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives often work by intercalating into DNA and disrupting its function . Pyrrolidine derivatives can have various modes of action depending on their structure and the target .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to modify physicochemical parameters and improve adme/tox results for drug candidates .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Quinolin-4-yl)pyrrolidin-3-ol in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 1-(Quinolin-4-yl)pyrrolidin-3-ol. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of this compound's mechanism of action and its interaction with various signaling pathways in cells. Further studies are also needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis method.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol involves the reaction of 4-chloroquinoline with pyrrolidine-3-ol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
1-quinolin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-6-8-15(9-10)13-5-7-14-12-4-2-1-3-11(12)13/h1-5,7,10,16H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEPABSAFUCYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


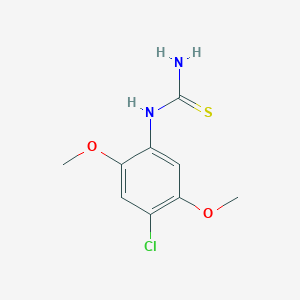
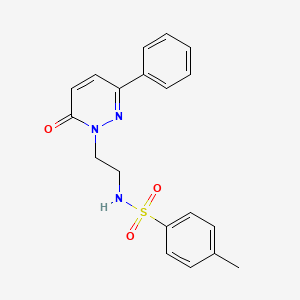
![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)
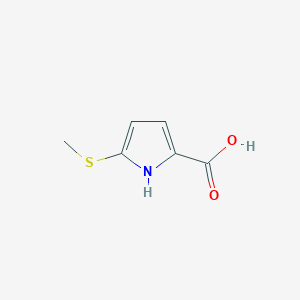
![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)
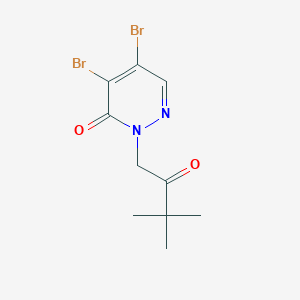
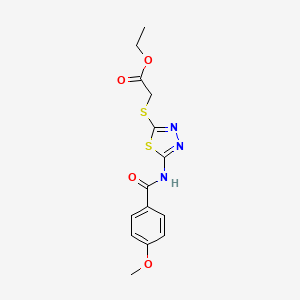

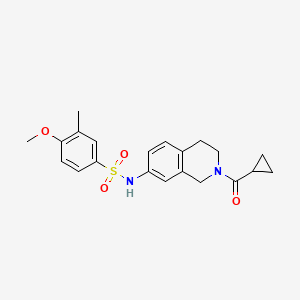
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)